(Rac)-Z-FA-FMK

Apoptosis Caspase selectivity Cell death mechanisms

Differentiate: Unique polypharmacology—potent Cathepsin B inhibitor (Ki=1.5 μM) plus selective effector caspase inhibition (caspase-2,-3,-6,-7; IC50=6.1-32.5 μM), spares initiators 8/10. Validated antiviral vs SARS-CoV-2 Mpro (IC50=11.39 μM) & antimalarial vs PfMCA-2 (IC50=2.7 μM). Ideal negative control for pan-caspase FMK studies. Not interchangeable with Z-VAD-FMK/Q-VD-OPh.

Molecular Formula C21H23FN2O4
Molecular Weight 386.4 g/mol
Cat. No. B10775747
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(Rac)-Z-FA-FMK
Molecular FormulaC21H23FN2O4
Molecular Weight386.4 g/mol
Structural Identifiers
SMILESCC(C(=O)CF)NC(=O)C(CC1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2
InChIInChI=1S/C21H23FN2O4/c1-15(19(25)13-22)23-20(26)18(12-16-8-4-2-5-9-16)24-21(27)28-14-17-10-6-3-7-11-17/h2-11,15,18H,12-14H2,1H3,(H,23,26)(H,24,27)/t15-,18?/m0/s1
InChIKeyASXVEBPEZMSPHB-BUSXIPJBSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Rac-Z-FA-FMK: A Multi-Target Cysteine Protease Inhibitor with Distinct Caspase Selectivity and Antiviral Activity


(Rac)-Z-FA-FMK is a cell-permeable, irreversible inhibitor of cysteine proteases characterized by a fluoromethylketone (FMK) warhead and a benzyloxycarbonyl-phenylalanine-alanine peptide backbone lacking the canonical P1 aspartate residue required for strict caspase specificity [1]. This compound demonstrates a unique polypharmacological profile, functioning as a potent cathepsin B inhibitor (Ki = 1.5 μM) while exhibiting selective, concentration-dependent inhibition of effector caspases (caspase-2, -3, -6, -7) with IC50 values ranging from 6.1 to 32.5 μM, without affecting initiator caspases 8 and 10 [2]. Additionally, (Rac)-Z-FA-FMK displays direct antiviral activity against SARS-CoV-2 main protease (IC50 = 11.39 μM) and Plasmodium falciparum metacaspase-2 (PfMCA-2), with parasite growth inhibition observed at an IC50 of 2.7 μM [3].

Why Generic Substitution of Rac-Z-FA-FMK with Other Caspase Inhibitors Fails: Key Differentiation Metrics


Generic substitution among fluoromethylketone-based caspase inhibitors is scientifically unsound due to fundamental differences in target selectivity, off-target activity profiles, and functional outcomes in cellular and in vivo models. Unlike broad-spectrum pan-caspase inhibitors such as Z-VAD-FMK (IC50 range 0.1–2 μM across caspases 1–10) or high-potency Q-VD-OPh (IC50 = 25–400 nM), (Rac)-Z-FA-FMK exhibits a unique dual-inhibition signature: potent cathepsin B inhibition (Ki = 1.5 μM) combined with effector caspase selectivity [1]. Critically, (Rac)-Z-FA-FMK fails to inhibit initiator caspases 8 and 10 in vitro, whereas Z-VAD-FMK and Q-VD-OPh broadly inhibit both initiator and effector caspases [2]. This differential selectivity translates directly to divergent biological outcomes—for instance, Z-FA-FMK uniquely inhibits PfMCA-2 activity and blocks parasite growth (IC50 = 2.7 μM), while Z-VAD-FMK and Z-DEVD-FMK show no effect in the same assay system [3]. Furthermore, Z-FA-FMK suppresses T cell proliferation through oxidative stress-mediated GSH depletion, a mechanism distinct from caspase inhibition that is not replicated by its structural analog Z-FA-DMK [4]. These quantifiable differences render (Rac)-Z-FA-FMK non-interchangeable with other caspase inhibitors for applications requiring cathepsin inhibition, effector caspase selectivity, or negative control validation.

Quantitative Differentiation Evidence: Rac-Z-FA-FMK Versus Comparator Inhibitors


Differential Caspase Isoform Selectivity: Effector-Only Inhibition Versus Broad-Spectrum Pan-Caspase Activity

(Rac)-Z-FA-FMK exhibits a restricted caspase inhibition profile limited to effector caspases, in direct contrast to the broad-spectrum activity of Z-VAD-FMK and Q-VD-OPh. Using recombinant enzyme assays, (Rac)-Z-FA-FMK inhibits caspase-2 (IC50 = 6.147 μM), caspase-3 (IC50 = 15.41 μM), caspase-6 (IC50 = 32.45 μM), and caspase-7 (IC50 = 9.077 μM) while showing weak inhibition of caspase-9 (IC50 = 110.7 μM) and complete inactivity against purified initiator caspases 8 and 10 [1][2]. In comparison, Q-VD-OPh inhibits all tested caspases including initiator caspase-8 and -9 with IC50 values between 25–400 nM [3]. Z-VAD-FMK similarly demonstrates pan-caspase inhibition across the caspase family . This restricted selectivity profile enables pathway-specific dissection—for instance, Z-FA-FMK fails to inhibit Fas-mediated caspase-8 activation but completely blocks RRM-induced caspase-8 processing, a phenomenon not observed with Z-VAD-FMK [2].

Apoptosis Caspase selectivity Cell death mechanisms

Cathepsin B Inhibition Affinity: Unique Dual-Target Activity Not Shared by Pan-Caspase Inhibitors

Unlike dedicated caspase inhibitors such as Z-VAD-FMK, Q-VD-OPh, or isoform-selective inhibitors like Z-DEVD-FMK, (Rac)-Z-FA-FMK demonstrates potent off-target inhibition of cathepsin B with a Ki of 1.5 μM [1]. This activity is structurally derived from the absence of a P1 aspartate residue, which renders the compound incapable of effective caspase active-site recognition while retaining affinity for cysteine cathepsins . In contrast, Z-VAD-FMK is reported to be selective for caspases and does not inhibit non-caspase proteases such as UCHL1 even at concentrations up to 440 μM . The cathepsin B inhibitory activity of (Rac)-Z-FA-FMK is functionally significant—it contributes to the compound's immunosuppressive effects in T cells and its ability to modulate antigen processing and lysosomal function [2].

Cathepsin B Cysteine protease Lysosomal protease

Antiparasitic Activity: Selective PfMCA-2 Inhibition Not Observed with Pan-Caspase Inhibitors

(Rac)-Z-FA-FMK demonstrates a unique antiparasitic activity profile against Plasmodium falciparum that is not shared by broader-spectrum caspase inhibitors. In P. falciparum cultures, (Rac)-Z-FA-FMK inhibits parasite growth with an IC50 of 2.7 μM and efficiently inhibits the activity and expression of PfMCA-2 (Plasmodium falciparum metacaspase-2) [1]. Crucially, this activity is specific to (Rac)-Z-FA-FMK—general caspase inhibitors such as Z-VAD-FMK and Z-DEVD-FMK show no effect on PfMCA-2 activity or parasite growth in the same assay system [2]. This functional divergence has enabled the development of novel antimalarial leads through structural modification of the Z-FA-FMK scaffold, with optimized analogs such as SS-5 achieving improved potency (IC50 = 1 μM) [1].

Malaria Plasmodium falciparum Metacaspase Antiparasitic

In Vivo Immunomodulatory Activity: Quantified Suppression of T Cell Proliferation and Cytokine Secretion

(Rac)-Z-FA-FMK exerts potent immunosuppressive effects in both in vitro and in vivo models through a mechanism distinct from its caspase inhibition activity. In primary human T cells, (Rac)-Z-FA-FMK at non-toxic doses suppresses mitogen- and IL-2-induced T cell proliferation with efficacy comparable to Z-VAD-FMK and Z-IETD-FMK, but uniquely inhibits IL-2 and IFN-γ secretion while blocking cell cycle entry—effects not observed with Z-VAD-FMK [1]. The mechanism involves depletion of intracellular glutathione (GSH) leading to oxidative stress and increased reactive oxygen species (ROS) levels [2]. In a mouse model of intranasal pneumococcal infection, (Rac)-Z-FA-FMK administered at 1 mg/kg via intratumor injection every 2 days for 27 days significantly increased pneumococcal growth in both lungs and blood compared to controls, demonstrating functional immunosuppression in vivo [3]. Z-FA-DMK, a structural analog differing only in the warhead group (diazomethyl vs fluoromethyl ketone), shows no effect on T cell proliferation, confirming the specificity of the FMK moiety for this activity [2].

Immunology T cell activation Immunosuppression In vivo pharmacology

Antiviral Spectrum: Direct SARS-CoV-2 Mpro Inhibition Distinct from Caspase-Dependent Antiviral Mechanisms

(Rac)-Z-FA-FMK exhibits direct antiviral activity against SARS-CoV-2 through inhibition of the viral main protease (Mpro/3CLpro), a mechanism entirely distinct from host caspase inhibition. The compound inhibits SARS-CoV-2 main protease with an IC50 of 11.39 μM [1]. Additionally, (Rac)-Z-FA-FMK inhibits the SARS protease 3CLpro with a Ki of 25.7 μM in vitro . This direct viral protease inhibition is not a general property of FMK-based caspase inhibitors—Z-VAD-FMK's antiviral effects, for instance, are attributed to host caspase inhibition rather than direct viral protease targeting [2]. (Rac)-Z-FA-FMK also demonstrates antiviral activity against reovirus replication in susceptible hosts and aquatic orthoreovirus (PRV), aquareovirus (CSRV), and rhabdovirus (IHNV) with differential inhibition profiles [3].

Antiviral SARS-CoV-2 Coronavirus Main protease

Negative Control Validation: Absence of P1 Aspartate Confers Defined Off-Target Profile for Caspase Studies

(Rac)-Z-FA-FMK is the established negative control for FMK-based caspase inhibitor experiments due to its structural lack of the P1 aspartate residue essential for caspase active-site recognition . While pan-caspase inhibitors like Z-VAD-FMK and isoform-selective inhibitors like Z-DEVD-FMK require a P1 Asp for caspase binding, (Rac)-Z-FA-FMK contains a P1 alanine that renders it incapable of inhibiting caspases requiring P1 Asp recognition . This structural feature enables researchers to distinguish caspase-dependent effects from off-target cysteine protease inhibition (cathepsins B, L, S) in cell-based assays. The compound is cell-permeable and has been validated as a negative control in both in vitro and in vivo cell-based assays . Critical for experimental design: (Rac)-Z-FA-FMK is not a biologically inert control—it actively inhibits cathepsins and modulates T cell activation through oxidative stress [1], necessitating careful interpretation of results when used as a specificity control.

Negative control Caspase assay Experimental validation FMK inhibitors

Validated Research Applications for Rac-Z-FA-FMK Based on Quantified Differentiation Evidence


Dissecting Effector- vs Initiator-Caspase Pathways in Apoptosis Research

Researchers investigating the intrinsic versus extrinsic apoptotic pathways can leverage (Rac)-Z-FA-FMK's selective inhibition of effector caspases (caspase-2, -3, -6, -7) without affecting initiator caspases 8 and 10. This property has been validated in Jurkat T cells, where Z-FA-FMK fails to inhibit Fas-mediated caspase-8 activation while completely blocking RRM-induced caspase-8 processing, enabling unambiguous assignment of pathway involvement [1]. Recommended working concentration for effector caspase inhibition: 20–100 μM in cell culture, with activity confirmed by DEVDase inhibition and DNA fragmentation assays [1].

Negative Control for FMK-Based Caspase Inhibitor Experiments

For studies employing Z-VAD-FMK, Q-VD-OPh, or isoform-selective FMK inhibitors, (Rac)-Z-FA-FMK serves as the essential negative control to account for off-target cysteine protease inhibition (cathepsins B, L, S) and FMK-related cellular effects independent of caspase inhibition . Unlike inert vehicle controls, (Rac)-Z-FA-FMK provides a characterized active comparator that controls for non-caspase FMK effects. Note that (Rac)-Z-FA-FMK is not biologically inert—it actively inhibits cathepsin B (Ki = 1.5 μM) and induces oxidative stress in T cells [2], so appropriate concentration matching (equimolar to test inhibitor) and careful interpretation are required.

Antimalarial Drug Discovery Using PfMCA-2 as a Validated Target

(Rac)-Z-FA-FMK is a validated reference inhibitor for Plasmodium falciparum metacaspase-2 (PfMCA-2), with demonstrated parasite growth inhibition (IC50 = 2.7 μM) and prominent morphological changes in treated parasites [3]. Crucially, this activity is unique to (Rac)-Z-FA-FMK—pan-caspase inhibitors Z-VAD-FMK and Z-DEVD-FMK show no effect on PfMCA-2 [3]. The compound serves as a starting scaffold for antimalarial lead optimization, with analogs like SS-5 achieving improved potency (IC50 = 1 μM) while maintaining target selectivity [3].

In Vivo Immunomodulation Studies in Infection and Inflammation Models

(Rac)-Z-FA-FMK has demonstrated functional immunosuppression in vivo using a mouse model of intranasal pneumococcal infection, where administration at 1 mg/kg (intratumor injection, every 2 days for 27 days) significantly increased bacterial growth in both lungs and blood [4]. This in vivo validation supports applications in host-pathogen interaction studies where T cell-mediated immunity modulation is required. The compound also blocks reovirus infection of Ras oncogenic tumors and host heart tissues in SCID mice [4], extending its utility to viral oncolysis models.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

49 linked technical documents
Explore Hub


Quote Request

Request a Quote for (Rac)-Z-FA-FMK

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.